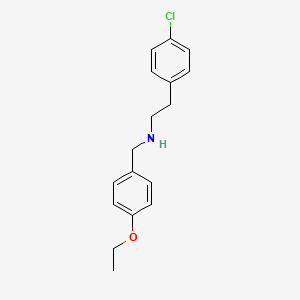

![molecular formula C22H16N4O4S2 B4585066 N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4585066.png)

N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide

Vue d'ensemble

Description

The compound belongs to a class of heterocyclic organic compounds, which often exhibit interesting optical, thermal, and biological properties.

Synthesis Analysis

The synthesis of similar compounds often involves the benzoylation process. For instance, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide was synthesized through benzoylation of 2-aminobenzothiazole using 2-methoxybenzoylchloride (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Molecular Structure Analysis

Single-crystal X-ray diffraction studies are commonly used to reveal the molecular structure of similar compounds. For instance, the molecular structure of a related compound was established using X-ray diffraction (Shestopalov, Emelianova, & Nesterov, 2003).

Chemical Reactions and Properties

Chemical reactions of benzothiazole derivatives can lead to isomerization under certain conditions, as observed in studies involving similar compounds (Argilagos, Trimiño, Cabrera, Linden, & Heimgartner, 1997).

Physical Properties Analysis

The physical properties, such as thermal stability and optical properties, are important for understanding the behavior of such compounds. For example, the thermal analysis of N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide showed stability up to 160°C (Prabukanthan et al., 2020).

Applications De Recherche Scientifique

Synthesis and Characterization

Heterocyclic organic compounds, including benzothiazole derivatives, have been synthesized through various chemical reactions, characterized by methods such as gas chromatographic mass spectrometry (GC-MS), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and thermal analysis. These compounds demonstrate a wide range of physical and chemical properties, making them significant in scientific research for material science and pharmaceutical applications (Prabukanthan et al., 2020).

Optical and Thermal Properties

Benzothiazole derivatives exhibit specific absorbance bands in the UV-NIR region and have been found to possess optical band gaps, indicating their potential use in optical materials. Their stability under thermal conditions up to certain temperatures has also been analyzed, suggesting their applicability in materials that require thermal resistance (Prabukanthan et al., 2020).

Biological Activities

These compounds have shown significant biological activities, including antibacterial and antifungal effects against various pathogens. Their cytostatic activities against malignant human cell lines such as cervical, breast, colon, and laryngeal carcinoma have also been documented, highlighting their potential in anticancer research (Racané et al., 2006).

Non-Linear Optical (NLO) Applications

The second harmonic generation (SHG) efficiency of certain benzothiazole crystals has been reported to be significantly greater than that of potassium dihydrogen phosphate (KDP), suggesting their utility in NLO applications. This property is crucial for the development of new optical materials for lasers and photonics (Prabukanthan et al., 2020).

Propriétés

IUPAC Name |

N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4S2/c1-30-18-11-10-13(12-17(18)26(28)29)20(27)25-22(31)24-15-7-3-2-6-14(15)21-23-16-8-4-5-9-19(16)32-21/h2-12H,1H3,(H2,24,25,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWBSZRKRUQWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4584989.png)

![2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4584994.png)

![1-allyl-4-[2-(4-tert-butylphenoxy)propanoyl]piperazine](/img/structure/B4585002.png)

![N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4585010.png)

![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4585014.png)

![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4585020.png)

![N-(4-methylphenyl)-2-[2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4585021.png)

![4-fluoro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4585022.png)

![2-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4585035.png)

![2-ethyl 4-methyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4585042.png)

![2-methyl-3-phenyl-5-(3-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4585050.png)

![N-{2-(4-chlorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B4585063.png)